molecular formula C7H12OSSi B13027276 Trimethyl(thiophen-3-yloxy)silane

Trimethyl(thiophen-3-yloxy)silane

Cat. No.: B13027276
M. Wt: 172.32 g/mol
InChI Key: UUJDCKWHSGPIEG-UHFFFAOYSA-N
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Description

Trimethyl(thiophen-3-yloxy)silane is an organosilicon compound featuring a thiophene ring substituted at the 3-position with an oxygen-silane group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, materials science, and catalysis. The thiophene moiety enhances π-conjugation, while the trimethylsiloxy group improves solubility and modulates reactivity. Its synthesis typically involves nucleophilic substitution or silane-thiophenol coupling under controlled conditions .

Properties

Molecular Formula

C7H12OSSi

Molecular Weight

172.32 g/mol

IUPAC Name

trimethyl(thiophen-3-yloxy)silane

InChI

InChI=1S/C7H12OSSi/c1-10(2,3)8-7-4-5-9-6-7/h4-6H,1-3H3

InChI Key

UUJDCKWHSGPIEG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(thiophen-3-yloxy)silane typically involves the reaction of thiophen-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The general reaction can be represented as follows:

Thiophen-3-ol+TrimethylchlorosilaneThis compound+HCl\text{Thiophen-3-ol} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} Thiophen-3-ol+Trimethylchlorosilane→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(thiophen-3-yloxy)silane undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield thiophene derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the silicon atom.

Scientific Research Applications

Trimethyl(thiophen-3-yloxy)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, with a focus on its ability to modify biological molecules.

    Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Trimethyl(thiophen-3-yloxy)silane exerts its effects involves the interaction of the silyl group with various molecular targets. The silicon-oxygen bond is highly reactive, allowing for the formation of stable silyl ethers. This reactivity is exploited in organic synthesis to protect hydroxyl groups and facilitate subsequent chemical transformations. The thiophene ring can also participate in π-π interactions and electron-donating effects, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Trimethyl-2-thienylsilane (CAS 18245-28-8)

  • Structure : Thiophene-2-yl group directly bonded to trimethylsilane.
  • Molecular Formula : C₇H₁₂SSi
  • Molecular Weight : 156.32 g/mol
  • Key Differences :
    • The absence of an oxygen bridge in Trimethyl-2-thienylsilane reduces polarity compared to Trimethyl(thiophen-3-yloxy)silane.
    • Direct Si–C bonding in the 2-position lowers steric hindrance but decreases electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Triethoxy-2-thienylsilane

  • Structure : Thiophene-2-yl group linked via a silane with triethoxy substituents.
  • Molecular Formula : C₁₀H₁₈O₃SSi
  • Molecular Weight : 246.40 g/mol
  • Key Differences :
    • Triethoxy groups increase hydrophilicity and hydrolytic stability compared to trimethylsiloxy derivatives.
    • The ethoxy substituents enable sol-gel processes, making this compound suitable for surface functionalization in materials science .

Trimethyl[[3-(trimethylsilyl)-1-cyclopenten-1-yl]oxy]silane

  • Structure : Cyclopentenyloxy group substituted with two trimethylsilyl groups.
  • Molecular Formula : C₁₁H₂₄OSi₂
  • Molecular Weight : 228.48 g/mol
  • Key Differences :
    • The cyclopentenyl backbone introduces strain, enhancing reactivity in ring-opening polymerizations.
    • The dual silyl groups increase steric bulk, limiting applications in sterically demanding reactions compared to this compound .

Reactivity and Functional Group Analysis

Compound Reactivity with Electrophiles Thermal Stability Catalytic Applications
This compound Moderate (O–Si bond cleavage) High (>200°C) Suzuki-Miyaura coupling
Trimethyl-2-thienylsilane High (direct Si–C activation) Moderate (~150°C) Electrophilic aromatic substitution
Triethoxy-2-thienylsilane Low (slow hydrolysis) Very High Surface modification

Key Findings:

  • Electronic Effects : The oxygen bridge in this compound withdraws electron density, stabilizing intermediates in cross-coupling reactions.
  • Steric Effects : Bulkier substituents (e.g., cyclopentenyloxy in ) reduce accessibility to catalytic sites.
  • Hydrolytic Stability : Ethoxy-substituted silanes () resist hydrolysis better than trimethyl analogs, critical for aqueous-phase applications.

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